Positional Isomerism: Differential Lipophilicity (LogP) vs. 4-Substituted Analog
The 3-substituted piperidine ring in 3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride confers a significantly higher calculated lipophilicity compared to the 4-substituted analog, 4-(3,4-Dimethoxybenzyl)piperidine. This difference is quantified by a calculated LogP value of 2.6677 for the target compound versus 2.2075 for the 4-substituted comparator . The increased LogP suggests enhanced passive membrane permeability for the 3-substituted variant, a critical parameter in central nervous system (CNS) drug discovery and cell-based assay design.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6677 |
| Comparator Or Baseline | 4-(3,4-Dimethoxybenzyl)piperidine (CAS 121278-66-8): LogP = 2.2075 |
| Quantified Difference | ΔLogP = +0.4602 (target compound is more lipophilic) |
| Conditions | Computational prediction; TPSA = 30.49 Ų for both compounds |
Why This Matters
Procurement decisions for CNS-targeted screening libraries should prioritize compounds with higher logP values (within an optimal range) to ensure adequate blood-brain barrier penetration potential.
